molecular formula C9H12N2O4S B12949066 Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate

Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B12949066
M. Wt: 244.27 g/mol
InChI Key: HTTOREIQPAVBIW-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry Pyrimidine compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst. The reaction is carried out in ethanol and heated to reflux for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in the regulation of immune responses .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

ethyl 6-methyl-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H12N2O4S/c1-4-15-8(12)7-5-6(2)10-9(11-7)16(3,13)14/h5H,4H2,1-3H3

InChI Key

HTTOREIQPAVBIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C)S(=O)(=O)C

Origin of Product

United States

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